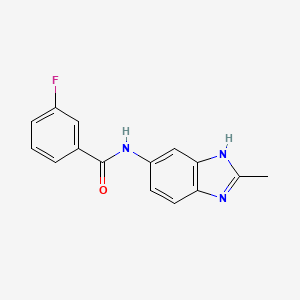

3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQVLSOYKNKSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.

Introduction of Fluoro and Methyl Groups:

Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the benzimidazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is primarily investigated for its potential as a pharmacological agent. Research indicates that benzimidazole derivatives, including 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects .

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, modifications to the benzimidazole scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Benzimidazole Derivative A | U87 (Glioblastoma) | 45.2 ± 13.0 | Significant cytotoxicity compared to doxorubicin |

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in cancerous cells .

Anti-Inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds similar to 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

| Compound | COX Inhibition (IC50) | Notes |

|---|---|---|

| 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide | COX-1: 0.1664 nM COX-2: 0.0370 nM | Significant reduction in edema volume |

This inhibition suggests potential therapeutic applications for conditions characterized by inflammation .

Biological Studies

Mechanism of Action:

The fluorine atom in the compound enhances its binding affinity to specific receptors or enzymes, improving its pharmacological profile. The methoxyphenyl group contributes to stability and bioavailability, making the compound suitable for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Variations in substituents can lead to significant changes in biological activity.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases receptor binding affinity |

| Methoxy | Enhances stability and solubility |

This information is vital for guiding future synthetic efforts aimed at enhancing the therapeutic potential of similar compounds .

Industrial Applications

Beyond medicinal uses, 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is also explored for its potential in materials science and chemical synthesis.

Synthesis of Novel Materials

The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as improved electrical conductivity or enhanced mechanical strength.

Specialty Chemicals

The compound may serve as an intermediate in synthesizing specialty chemicals used in various industrial applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The inhibition of tubulin polymerization can disrupt cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and biological activities of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide and related compounds:

Key Differences and Implications

Benzimidazole vs. Heterocyclic Cores: The target compound’s benzimidazole core is associated with DNA interaction (e.g., topoisomerase inhibition) , while the tetrahydroquinazolinone in may target kinase enzymes due to its planar structure. Thiadiazole-triazole hybrids (e.g., ) exhibit enhanced metabolic stability and diverse target engagement, such as antimicrobial or anticancer pathways.

Substituent Effects: Fluorine: Present in all listed compounds, fluorine improves membrane permeability and resistance to oxidative metabolism . Methoxy Groups: The methoxy substituent in and alters electronic effects, influencing binding affinity to hydrophobic pockets.

Biological Activity Trends :

Data Table: Substituent Impact on Pharmacokinetic Properties

Research Findings and Mechanistic Insights

- Enzyme Inhibition : 3-fluoro-N-(2-nitrophenyl)benzamide demonstrated COX-2 inhibition (80% at 50 μM), linked to its nitro group’s interaction with the enzyme’s hydrophobic pocket.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide?

- Methodology : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a substituted benzimidazole precursor. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve polar intermediates .

- Catalysts : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to enhance amide bond formation efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions, followed by gradual warming to room temperature .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and dichloromethane/methanol gradients .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C3 of benzamide, methyl group at C2 of benzimidazole) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~299.1 for CHFNO) .

- Elemental analysis : C/H/N percentages should match theoretical values within ±0.3% .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and sparingly soluble in water (<0.1 mM). Pre-dissolve in DMSO for biological assays .

- Stability : Stable at −20°C for >6 months. Degrades in aqueous solutions at pH >8 due to benzimidazole ring hydrolysis; use neutral buffers for short-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Methodology :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzamide para-position to enhance binding affinity with hydrophobic enzyme pockets .

- Benzimidazole modifications : Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on target selectivity .

- Validation : Use in vitro kinase or receptor-binding assays (e.g., fluorescence polarization) to quantify IC values .

Q. What computational approaches predict the biological targets of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide?

- Molecular docking : Perform AutoDock Vina simulations against protein databases (e.g., PDB) to identify potential kinase or GPCR targets. Prioritize docking poses with hydrogen bonds between the benzamide carbonyl and catalytic lysine residues .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with known inhibitors (e.g., ATP-competitive kinase inhibitors) .

- Validation : Compare computational predictions with experimental binding data (e.g., SPR or ITC) to refine models .

Q. How can contradictory data on synthetic yields be resolved when scaling up production?

- Root-cause analysis :

- Reagent purity : Ensure acyl chloride derivatives are freshly distilled to avoid hydrolysis side reactions .

- Oxygen sensitivity : Conduct reactions under nitrogen to prevent benzimidazole oxidation .

- Optimization : Use flow chemistry for controlled mixing and temperature regulation, improving reproducibility at multi-gram scales .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in benzimidazole ring formation during synthesis?

- Reaction design :

- Cyclization conditions : Employ polyphosphoric acid (PPA) at 120°C for 6 hours to promote efficient ring closure .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining >80% yield .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties in imaging studies?

- Experimental design :

- Solvent screening : Test fluorescence quantum yield in solvents of varying polarity (e.g., hexane vs. ethanol). Higher polarity solvents often redshift emission maxima .

- pH titration : Monitor fluorescence intensity at pH 4–9 to identify optimal conditions for cellular imaging (e.g., pH 7.4 for cytoplasmic tracking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.